molecular formula C15H21NO2 B336422 N-cyclohexyl-4-ethoxybenzamide

N-cyclohexyl-4-ethoxybenzamide

Cat. No.: B336422
M. Wt: 247.33 g/mol
InChI Key: PVJZNTAFOJHPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-ethoxybenzamide is a chemical compound of interest in organic and medicinal chemistry research. It is built around a benzamide core, a structure known for its diverse biological activities. Scientific literature on closely related N-substituted benzamide compounds indicates potential research applications in areas such as anticancer studies, as some analogues have been investigated for their ability to induce apoptosis and inhibit activity of transcription factors like nuclear factor-kappa B (NF-κB) in T-lymphocytes . Furthermore, heterocyclic analogues of benzanilide derivatives have been studied as potassium channel activators, suggesting this class of compounds has significant value in pharmacological research . As an organic building block, this compound may also serve as a key intermediate in synthetic pathways. For instance, structurally similar N-substituted benzamides are used as precursors in the synthesis of more complex heterocyclic systems, such as quinazoline-4-ones . The compound features a cyclohexyl group, a motif that often influences the molecule's overall conformation and stereoelectronic properties. In crystal structures of similar compounds, the cyclohexane ring typically adopts a stable chair conformation . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxybenzamide

InChI

InChI=1S/C15H21NO2/c1-2-18-14-10-8-12(9-11-14)15(17)16-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17)

InChI Key

PVJZNTAFOJHPHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Scientific Research Applications

Chemistry

N-cyclohexyl-4-ethoxybenzamide serves as a valuable building block for the synthesis of more complex molecules. It is utilized in various organic reactions, acting as a reagent that can facilitate the formation of new chemical entities. The compound can undergo several types of chemical reactions, including:

  • Oxidation : This process can yield sulfoxides or sulfones.
  • Reduction : The compound can be reduced to corresponding amines or alcohols.
  • Substitution : The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions are crucial for the development of new materials and chemicals in both laboratory and industrial settings.

Biological Applications

Research indicates that this compound may exhibit significant pharmacological properties. Preliminary studies suggest its potential in:

  • Enzyme Inhibition : The compound could be used to study enzyme interactions and inhibition mechanisms.
  • Protein-Ligand Interactions : It may play a role in understanding how small molecules interact with larger biological macromolecules, which is vital for drug design.

Additionally, its interaction with biological targets suggests potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment .

Industrial Applications

This compound is also explored for its utility in the production of specialty chemicals. Its unique structure allows it to be tailored for specific applications within materials science, potentially leading to the development of new materials with desirable properties.

Case Studies and Research Findings

A variety of studies have been conducted to explore the applications of this compound:

  • Pharmacological Studies : Research has shown that compounds similar to this compound can modulate pathways involved in cognitive function and inflammation, which are critical areas in treating neurodegenerative diseases .
  • Chemical Synthesis : Various synthetic routes have been explored for producing this compound efficiently, emphasizing its role as a precursor in organic synthesis.
  • Biological Activity Assessment : Studies on enzyme interactions have indicated that this compound may affect specific biological pathways, suggesting its potential as a therapeutic agent .

Preparation Methods

Step 1: Synthesis of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoic acid (11 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen atmosphere. Oxalyl chloride (15 mmol, 1.5 equiv) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF, ~0.1 mL). The mixture warms to room temperature and stirs for 4 hours, yielding 4-ethoxybenzoyl chloride as a pale-yellow oil after solvent removal.

Key parameters:

  • Solvent: Anhydrous DCM ensures minimal hydrolysis.

  • Catalyst: DMF accelerates chloride formation via Vilsmeier-Haack complexation.

  • Yield: >95% (crude, by NMR).

Step 2: Amidation with Cyclohexylamine

The crude acyl chloride is dissolved in DCM (50 mL) and added dropwise to a solution of cyclohexylamine (10 mmol) and triethylamine (3.5 equiv) at 0°C. After stirring for 6 hours at room temperature, the mixture is quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 4:1).

Optimization insights:

  • Base selection: Triethylamine outperforms pyridine in minimizing side reactions.

  • Purification: Gradient elution (4:1 to 3:1 solvent ratio) enhances product recovery.

  • Yield: 85–92%.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct coupling of 4-ethoxybenzoic acid and cyclohexylamine without acyl chloride formation.

Reaction Setup

A mixture of 4-ethoxybenzoic acid (10 mmol), EDCI (10 mmol), and DMAP (4-dimethylaminopyridine, 1 mmol) in DCM (50 mL) is stirred at 0°C. Cyclohexylamine (11 mmol) is added dropwise, and the reaction proceeds at room temperature for 12 hours. Workup involves extraction with DCM and chromatography (petroleum ether:ethyl acetate = 4:1).

Advantages:

  • Mild conditions: Avoids highly reactive intermediates.

  • Scalability: Suitable for multigram synthesis.

  • Yield: 75–82%.

Comparative Analysis

ParameterAcyl Chloride MethodEDCI Method
Reaction Time10 hours12 hours
Purification DifficultyModerateModerate
Yield85–92%75–82%
CostHigher (oxalyl chloride)Lower

Alternative Pathways and Novel Approaches

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate amidation. A mixture of 4-ethoxybenzoic acid, cyclohexylamine, and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF reaches 80% conversion in 30 minutes at 100°C.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the coupling in non-aqueous media, though yields remain suboptimal (50–60%) due to steric hindrance from the cyclohexyl group.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography: Standard method using ethyl acetate/petroleum ether gradients.

  • HPLC: Purity >98% achievable with C18 columns (acetonitrile/water).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 4.02 (q, J = 7.0 Hz, 2H), 3.82–3.75 (m, 1H), 1.75–1.20 (m, 10H), 1.41 (t, J = 7.0 Hz, 3H).

  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Industrial-Scale Production Considerations

Commercial synthesis (e.g., Vulcanchem) employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Key challenges include:

  • Cyclohexylamine availability: Sourced via hydrogenation of aniline.

  • Waste management: Recycling DCM and neutralizing HCl byproducts.

Q & A

How can researchers optimize the synthesis of N-cyclohexyl-4-ethoxybenzamide to improve yield and purity?

Answer:
Optimization strategies include:

  • Coupling Reagents: Use coupling agents like dicyclohexylcarbodiimide (DCC) with catalysts (e.g., DMAP) to enhance amide bond formation efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) can improve reaction kinetics.
  • Temperature Control: Stepwise temperature adjustments (e.g., 0°C to room temperature) minimize side reactions.
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol can isolate high-purity product .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., ethoxy and cyclohexyl groups) .
  • IR Spectroscopy: Detect characteristic amide C=O stretches (~1650 cm⁻¹) and ethoxy C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Answer:

  • Crystal Growth: Slow evaporation from a dichloromethane/hexane mixture yields single crystals suitable for diffraction .
  • Data Collection: Use synchrotron radiation or Mo-Kα sources for high-resolution data.
  • Analysis: Software like SHELX refines bond lengths, angles, and torsional parameters to map the cyclohexyl ring puckering and ethoxy group orientation .

What strategies are recommended for resolving contradictions in biological activity data for this compound across different studies?

Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HeLa vs. HEK293) and assay conditions (pH, temperature) .
  • Dose-Response Curves: Compare IC₅₀ values across studies to identify potency thresholds.
  • Metabolic Stability: Evaluate compound degradation in vitro (e.g., liver microsomes) to explain variability in efficacy .

What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility in aqueous or lipid environments .
  • Docking Studies: Map binding interactions with biological targets (e.g., enzymes) using AutoDock Vina .

How should researchers design in vitro assays to evaluate the antimicrobial potential of this compound?

Answer:

  • Microbial Strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria for broad-spectrum analysis .
  • Minimum Inhibitory Concentration (MIC): Employ broth microdilution methods with 96-well plates .
  • Control Compounds: Include reference antibiotics (e.g., ampicillin) to benchmark activity .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated chemical waste containers .

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